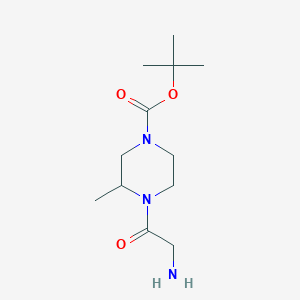

4-(2-Amino-acetyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13477385

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23N3O3 |

|---|---|

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | tert-butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H23N3O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8,13H2,1-4H3 |

| Standard InChI Key | FAGSXCQYWCGBOP-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(CCN1C(=O)CN)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Structural Characterization

The compound features a six-membered piperazine ring with three key modifications:

-

3-Methyl Group: A methyl substituent at the 3-position introduces steric effects that influence conformational flexibility and binding interactions .

-

4-(2-Amino-acetyl) Group: An amino-acetyl moiety at the 4-position provides a reactive site for further functionalization, enabling coupling with carboxylic acids or participation in nucleophilic substitutions .

-

tert-Butyl Ester: The Boc (tert-butoxycarbonyl) group at the 1-position acts as a protective group for the piperazine nitrogen, preventing unwanted side reactions during synthesis .

The molecular geometry optimizes interactions with biological targets, as demonstrated by computational studies highlighting intramolecular hydrogen bonding between the acetyl oxygen and piperazine nitrogen .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | tert-Butyl 4-(2-aminoacetyl)-3-methylpiperazine-1-carboxylate |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Stable under inert conditions; hydrolyzes under strong acids/bases |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of the piperazine core:

-

Piperazine Methylation: 3-Methylpiperazine is reacted with methyl iodide in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) to introduce the methyl group at the 3-position .

-

Acylation: The 4-position nitrogen is acylated using 2-chloroacetyl chloride in the presence of triethylamine, yielding the amino-acetyl derivative.

-

Boc Protection: The tertiary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, ensuring regioselectivity .

Analytical Validation

-

NMR Spectroscopy: -NMR confirms methyl (δ 1.2 ppm), Boc (δ 1.4 ppm), and acetyl (δ 2.1 ppm) groups.

-

Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 258.2, aligning with the molecular weight.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s Boc and acetyl groups make it a precursor for:

-

Antipsychotics: Piperazine scaffolds are critical in dopamine receptor modulators. For example, structural analogs have shown affinity for D₂ receptors .

-

Antimicrobials: Amino-acetyl derivatives exhibit biofilm disruption activity against Staphylococcus aureus by interfering with quorum sensing.

Target Engagement Studies

-

Enzyme Inhibition: In silico docking studies predict binding to serine proteases via hydrogen bonds with the acetyl oxygen and piperazine nitrogen .

-

Receptor Modulation: Modifications at the 4-position enhance selectivity for muscarinic acetylcholine receptors (mAChRs), as seen in related compounds .

Comparative Analysis with Analogues

Structural Analogues

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume